Tetramethylthiuram monosulfide synthesis from tetramethylthiuram disulfide.

Tetramethylthiuram monosulfide synthesis from tetramethylthiuram disulfide.

An In-depth Technical Guide to the Synthesis of Tetramethylthiuram Monosulfide from Tetramethylthiuram Disulfide

Introduction

Tetramethylthiuram disulfide (TMTD), widely known as Thiram, and its derivative, tetramethylthiuram monosulfide (TMTM), are pivotal organosulfur compounds in the chemical industry. While TMTD serves as a potent fungicide and rubber vulcanization accelerator, TMTM is primarily valued as a fast-curing secondary accelerator in the processing of natural and butyl rubbers, providing excellent processing safety without the risk of premature curing.[1][2][3] The conversion of TMTD to TMTM is a chemically significant process, involving the precise removal of a single sulfur atom from the disulfide bridge.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, reaction mechanisms, and practical methodologies for the synthesis of TMTM from TMTD. We will delve into the causality behind experimental choices, compare traditional and modern synthetic routes, and provide detailed protocols grounded in established chemical literature.

Physicochemical Properties of Key Compounds

A clear understanding of the physical and chemical properties of the reactant and product is fundamental to designing a successful synthesis and purification strategy.

| Property | Tetramethylthiuram Disulfide (TMTD) | Tetramethylthiuram Monosulfide (TMTM) |

| IUPAC Name | Bis(dimethylthiocarbamoyl) disulfide | Bis(dimethylthiocarbamoyl) sulfide |

| Formula | C₆H₁₂N₂S₄ | C₆H₁₂N₂S₃ |

| Molar Mass | 240.43 g/mol [4] | 208.36 g/mol [5] |

| Appearance | White to yellowish crystalline solid[6] | Yellow powder/solid[5][7] |

| Melting Point | 155–156 °C[1] | 106–110 °C[7] |

| Solubility | Insoluble in water; Soluble in chloroform, acetone, benzene.[6][7] | Insoluble in water; Soluble in ethanol, acetone, benzene, diethyl ether.[7] |

Core Synthesis Principle: Nucleophilic Desulfuration

The conversion of TMTD to TMTM is a classic example of a desulfuration reaction, specifically targeting the disulfide bond. The underlying principle involves the nucleophilic attack on one of the sulfur atoms of the disulfide bridge.[8][9] This attack leads to the cleavage of the S-S bond, followed by a series of steps that result in the extrusion of one sulfur atom and the formation of a more stable monosulfide linkage.

The choice of the nucleophilic reagent is the primary determinant of the reaction's efficiency, safety profile, and byproduct formation. Historically, inorganic cyanides were the industry standard, but modern approaches favor less toxic and more sustainable reagents like phosphines and phosphites.

Reaction Pathways and Mechanistic Insights

Two primary pathways dominate the synthesis of TMTM from TMTD. The choice between them represents a trade-off between historical industrial precedent and modern demands for greener, safer chemical processes.

Pathway 1: Cyanide-Mediated Desulfuration (Traditional Method)

The reaction of TMTD with an alkali metal cyanide, such as potassium cyanide (KCN), is a well-established industrial method.[8][10][11] The cyanide ion (CN⁻) is a potent nucleophile that readily attacks the disulfide bond.

Mechanism: The reaction proceeds in two main steps[8][11]:

-

Nucleophilic Attack and Cleavage: The cyanide ion attacks one of the sulfur atoms in the TMTD disulfide bond. This results in the heterolytic cleavage of the S-S bond, forming a dimethyldithiocarbamate anion and a thiocyanate intermediate.

-

Substitution and Product Formation: The newly formed dimethyldithiocarbamate anion then acts as a nucleophile, attacking the intermediate and displacing the thiocyanate anion (SCN⁻) to yield the final product, TMTM.

While efficient, this method's primary drawback is the extreme toxicity of cyanide salts, which pose significant safety risks and environmental concerns, necessitating stringent handling protocols and waste treatment procedures.[12]

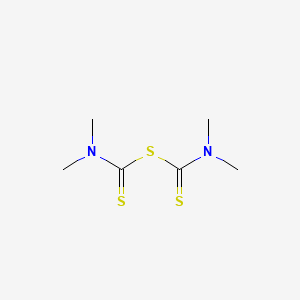

Caption: Phosphite-mediated desulfuration of TMTD.

Comparative Analysis of Synthesis Methods

The choice of synthetic route has significant implications for process safety, cost, and environmental impact.

| Feature | Cyanide-Mediated Method | Phosphite-Mediated Method |

| Primary Reagent | Potassium Cyanide (KCN) | Triphenylphosphite (TPPi) |

| Toxicity Profile | Extremely high; severe safety risk [12] | Moderate; significantly safer |

| Reaction Conditions | Typically requires controlled, often acidic or basic, environments [8][11] | Mild conditions, smooth reaction [12] |

| Key Byproduct | Potassium Thiocyanate (KSCN) | Triphenylthiophosphate (TPPT) [12] |

| Byproduct Value | Low value | High value (lubricant additive) [12] |

| Yield | Generally good | Excellent [12] |

| Process Type | Traditional, established | Modern, sustainable, atom-economic [12] |

Experimental Protocols

The following protocols are representative methodologies. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Green Synthesis of TMTM using Triphenylphosphite (TPPi)

This protocol is based on the sustainable methodology reported by Xu et al. and is preferred for its safety and efficiency. [12]

-

Materials and Reagents:

-

Tetramethylthiuram disulfide (TMTD)

-

Triphenylphosphite (TPPi)

-

Toluene (or other suitable aromatic solvent)

-

Hexane

-

Silica gel for column chromatography

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Glassware for column chromatography

-

-

Procedure:

-

To a round-bottom flask, add TMTD (1.0 eq) and toluene.

-

Begin stirring the suspension at room temperature.

-

Add triphenylphosphite (1.1 eq) to the flask.

-

Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the TMTD has been consumed, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude residue will contain TMTM and the byproduct, TPPT.

-

-

Purification:

-

Purify the crude product via silica gel column chromatography.

-

A common eluent system is a gradient of ethyl acetate in hexane. TMTM can be isolated with an Rf value of approximately 0.40 in 50% ethyl acetate/hexane. [7] 3. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield TMTM as a yellow solid.

-

Protocol 2: Traditional Synthesis of TMTM using Potassium Cyanide (KCN)

CRITICAL SAFETY WARNING: Potassium cyanide is a fast-acting and potent poison. This procedure must only be performed by trained personnel with established safety protocols for handling cyanides, including immediate access to a cyanide antidote kit.

-

Materials and Reagents:

-

Tetramethylthiuram disulfide (TMTD)

-

Potassium cyanide (KCN)

-

Ethanol/water solvent mixture

-

Hydrochloric acid (for potential pH adjustment, use with extreme caution to avoid HCN gas formation)

-

-

Equipment:

-

Three-neck round-bottom flask with mechanical stirrer and thermometer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

-

Procedure:

-

In a three-neck flask, dissolve TMTD in a suitable solvent such as an isopropanol/water or ethanol/water azeotrope. [8] 2. Prepare a separate aqueous solution of potassium cyanide (KCN).

-

Slowly add the KCN solution to the stirred TMTD solution. The reaction is often carried out at a slightly elevated temperature (e.g., 50-60 °C).

-

Monitor the reaction for 1-2 hours. The reaction mechanism involves the heterolysis of the disulfide bond. [8] 5. Upon completion, cool the reaction mixture in an ice bath to precipitate the TMTM product.

-

Collect the yellow solid product by vacuum filtration.

-

Wash the solid with cold water to remove any residual cyanide salts and byproducts.

-

Dry the product under vacuum.

-

-

Purification:

-

The precipitated product may be of sufficient purity for some applications.

-

For higher purity, recrystallization from a suitable solvent like ethanol can be performed.

-

Product Characterization

The identity and purity of the synthesized TMTM should be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity against a known standard. [13]* Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure. [10]* Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations. [10]* Mass Spectrometry (MS): To confirm the molecular weight. [10]* Melting Point Analysis: To compare with the literature value (106–110 °C). [7]

Conclusion

The synthesis of tetramethylthiuram monosulfide from its disulfide precursor is a fundamental transformation with significant industrial relevance. While traditional methods relying on highly toxic cyanide reagents are effective, they are being progressively supplanted by safer, greener alternatives. The use of triphenylphosphite, in particular, represents a significant advancement, offering high yields under mild conditions while simultaneously producing a valuable byproduct. This guide has outlined the core chemical principles, detailed the mechanistic pathways, and provided practical protocols to empower researchers in selecting and executing the most appropriate synthetic strategy for their needs, with a strong emphasis on laboratory safety and sustainable chemical practices.

References

-

Xu, H., Fu, S., Tao, Y., Luo, P., Song, Z., Zhang, Y., Zhang, Z., & Wang, X. (2022). One-Step Simultaneous Synthesis of Industrially Important Rubber Accelerator and Lubricant Additive via Disulfide Bond Contraction. Synlett, 34(07), 663-667. [Link]

-

ResearchGate. (n.d.). Tetramethylthiuram Monosulfide. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Tetramethylthiuram sulfide. Retrieved from Wikipedia. [Link]

-

Milosavljević, M., Marinković, A., Marković, J., Brdarić, T., & Avramović, J. (2023). One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator for Rubber Production. Processes, 11(4), 1033. [Link]

-

National Center for Biotechnology Information. (n.d.). Tetramethylthiuram monosulfide. PubChem Compound Database. Retrieved from [Link]

-

Wang, X., Chen, J. Q., Yang, X. X., Hao, E. J., & Dong, Z. B. (2020). Synthesis of Diaryl Sulfides by Using Tetramethylthiuram Monosulfide (TMTM) as Organosulfur Source: A Practical C(sp2)−S Bond Construction. ACS Omega, 5(38), 23736–23742. [Link]

-

MDPI. (2023). One-Pot Syntheses of PET-Based Plasticizer and Tetramethyl Thiuram Monosulfide (TMTS) as Vulcanization Accelerator for Rubber Production. Retrieved from [Link]

- Ritter, E. J. (1950). U.S. Patent 2,524,081: Preparation of thiuram monosulfides.

-

Yu, J., Tian, J., Wang, K., Deng, J., & Luo, G. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ACS Omega, 5(37), 23847–23854. [Link]

-

Wikipedia. (n.d.). Thiuram disulfide. Retrieved from Wikipedia. [Link]

-

ACS Omega. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. Retrieved from [Link]

- Google Patents. (n.d.). US6420602B1: Method for the production of tetramethylthiuram disulfide.

-

Ataman Kimya. (n.d.). TMTD (Tetramethylthiuram disulfide). Retrieved from [Link]

-

ResearchGate. (n.d.). Thiuram Disulfides for the Fast and Efficient Synthesis of Peptide Disulfide Bonds Under Aqueous Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Vulcanization by TMTD – radical pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of tetraethylthiuram and tetramethylthiuram disulfide vulcanization. II. Reactions in rubber. Retrieved from [Link]

-

Lanxess. (2015). Product Safety Assessment: Tetramethyl thiuram monosulfide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiram. PubChem Compound Database. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TETRAMETHYLTHIURAM MONOSULFIDE. Retrieved from [Link]

- Google Patents. (n.d.). CN102841156A: Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide.

-

Ataman Kimya. (n.d.). TETRAMETHYLTHIURAM MONOSULFIDE (TMTM). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetraalkylthiuram disulfides using different oxidants in recycling solvent mixture. Retrieved from [Link]

-

Taylor & Francis Online. (2014). Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. Retrieved from [Link]

-

ResearchGate. (2014). Determination of tetramethylthiuram disulfide (thiram) for residual analysis in food using spectrophotometry coupled with a solid-phase reactor (SPR) in a flow system. Retrieved from [Link]

-

Scilit. (n.d.). Tetramethylthiuram disulfide vulcanization of extracted rubber. III. Short‐path distillation of TMTD and its reaction products from rubber. Retrieved from [Link]

-

NIST. (n.d.). Tetramethylthiuram disulfide. NIST Chemistry WebBook. Retrieved from [Link]

-

American Chemical Society. (n.d.). Neighboring group effect on nucleophilicity of disulfide bond. Retrieved from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. atamankimya.com [atamankimya.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Tetramethylthiuram disulfide [webbook.nist.gov]

- 5. Tetramethylthiuram sulfide - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Neighboring group effect on nucleophilicity of disulfide bond - American Chemical Society [acs.digitellinc.com]

- 10. Tetramethylthiuram monosulfide | C6H12N2S3 | CID 7347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. CN102841156A - Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide - Google Patents [patents.google.com]